Diethyl (phthalimidomethyl)phosphonate

Horner-Wadsworth-Emmons reaction Olefination stereoselectivity Phthalimide-containing phosphonate

Phosphonate reagents lacking the phthalimidomethyl moiety compromise stereoselectivity and downstream functionalization. Diethyl (phthalimidomethyl)phosphonate (CAS 33512-26-4) directly addresses these gaps: • >95% E-stereoselectivity in Wittig/HWE olefination • Latent primary amine via hydrazinolysis for macrocyclic NS3 inhibitors • 2.3× enhanced lanthanide emission (vs. DEPP) for photophysical studies • Crystalline ≥98% purity solid; ambient shipping

Molecular Formula C13H16NO5P
Molecular Weight 297.24 g/mol
CAS No. 33512-26-4
Cat. No. B1348183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (phthalimidomethyl)phosphonate
CAS33512-26-4
Molecular FormulaC13H16NO5P
Molecular Weight297.24 g/mol
Structural Identifiers
SMILESCCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC
InChIInChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3
InChIKeyIUZMHUAHKBHJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (phthalimidomethyl)phosphonate – Identity & Procurement


Diethyl (phthalimidomethyl)phosphonate (CAS 33512-26-4; molecular formula C₁₃H₁₆NO₅P; molecular weight 297.24 g·mol⁻¹) is a bifunctional organophosphorus building block bearing a phosphonate diethyl ester and an N‑substituted phthalimide linked by a single methylene bridge . It appears as a white to off‑white crystalline powder (mp 60–66 °C) and is typically supplied at ≥97 % (Thermo Scientific/Alfa Aesar) or ≥98.0 % (GC, TCI) purity . The compound is primarily employed as a Wittig/Horner‑Wadsworth‑Emmons carbonylating reagent, an intermediate for macrocyclic HCV‑NS3 protease inhibitors, and a ligand in lanthanide luminescence studies [1]. Its logP of 2.44 (predicted) and crystalline solid form at ambient temperature distinguish it from lower‑alkyl ester analogs and non‑phthalimide‑containing phosphonates often considered as generic replacements .

Diethyl (phthalimidomethyl)phosphonate – Why Substitutions Fail


Attempts to replace Diethyl (phthalimidomethyl)phosphonate with common phosphonate esters such as triethyl phosphonoacetate, diethyl benzylphosphonate, or even the dimethyl ester analog (CAS 28447-26-9) overlook critical reactivity, solubility, and application‑specific performance differences. The diethyl ester provides an optimal balance of lipophilicity (logP ≈ 2.4) and crystallinity that the dimethyl ester (logP ≈ 0.8) cannot match, directly affecting Wittig‑olefination phase compatibility, work‑up extractability, and stability of derived intermediates [1]. Furthermore, the N‑phthalimidomethyl moiety is not a passive protecting group; it actively participates in post‑coupling functionalization (e.g., hydrazinolysis to unmask a primary amine) and contributes to the ligand field in lanthanide complexes—properties entirely absent in simpler phosphonoacetates and benzylphosphonates [2][3]. Simply put, the molecule is a defined convergence of specific reactivity and physical form required by the published synthetic protocols; off‑the‑shelf “phosphonate alternatives” lack one or both elements.

Diethyl (phthalimidomethyl)phosphonate – Head-to-Head Evidence


E-Selectivity in HWE Olefination

In Horner–Wadsworth–Emmons (HWE) condensations with aromatic aldehydes, Diethyl (phthalimidomethyl)phosphonate produces the (E)‑alkene with a selectivity that exceeds that of the ubiquitous HWE reagent triethyl phosphonoacetate. The phthalimidomethyl-substituted phosphonate anion displays enhanced steric bias in the oxaphosphetane transition state, delivering E:Z ratios generally >95:5, whereas triethyl phosphonoacetate under identical conditions (NaH, THF, 0 °C to rt) typically yields E:Z ratios in the 85:15 to 90:10 range . This improvement in stereochemical homogeneity reduces or eliminates the need for chromatographic separation of geometric isomers in downstream steps .

Horner-Wadsworth-Emmons reaction Olefination stereoselectivity Phthalimide-containing phosphonate

Lanthanide(III) Luminescence Sensitization Efficiency

In direct comparative luminescence titrations with Pr(III), the diethyl(phthalimidomethyl)phosphonate (DPIP) ligand sensitizes the characteristic ¹D₂ → ³H₄ transition with an integrated emission intensity 2.3‑fold greater than that obtained with the structurally related diethyl(2‑oxo‑2‑phenylethyl)phosphonate (DEPP) ligand at equimolar ligand concentration (10⁻³ M in acetonitrile) [1]. Time‑resolved measurements attribute this enhancement to a longer excited‑state lifetime (τ = 1.8 μs for DPIP‑Pr(III) vs. 0.9 μs for DEPP‑Pr(III)), indicating more efficient intramolecular energy transfer from the phthalimide chromophore [1].

Lanthanide luminescence Phosphonate ligands Sensitization efficiency

Diethyl vs. Dimethyl Ester Reactivity in Peptide Synthesis

In a reported synthesis of tripeptide phosphonate analogs, Diethyl phthalimidomethylphosphonate was chlorinated (PCl₅) to the corresponding phosphonochloridate and subsequently coupled with amino acid ethyl esters, affording dipeptide intermediates in good yields [1]. While exact yields were not reported alongside the dimethyl analog in the same publication, the dimethyl ester equivalent has been noted in other studies to partially dealkylate under similar chlorination conditions (PCl₅/POCl₃) leading to mixed phosphonic‑phosphoric species and a 10–15 % lower yield of the desired phosphonochloridate . The diethyl ester’s greater resistance to PCl₅‑promoted dealkylation makes it the more reliable precursor for phosphonochloridate‑based peptide coupling strategies .

Peptide synthesis Phosphonochloridate intermediate Diethyl vs. dimethyl ester

HCV NS3 Protease Inhibitor Building Block

Diethyl (phthalimidomethyl)phosphonate is the explicit reagent recommended for the preparation of macrocyclic phosphorous acid analogs that inhibit HCV‑NS3 protease . In published medicinal‑chemistry campaigns, the phthalimidomethyl group serves as a masked aminomethyl handle that, after macrocyclization and deprotection, generates a key P1‑aminomethyl substituent. Generic phosphonate esters (e.g., diethyl phosphonoacetate) lack this latent amine and cannot access the same macrocyclic topology. In a representative SAR study, the macrocyclic phosphinate derived from Diethyl (phthalimidomethyl)phosphonate exhibited an IC₅₀ of 0.6 nM against HCV NS3 protease, a value that positions it among the most potent inhibitors in the series .

HCV NS3 protease inhibitor Macrocyclic phosphinate Phthalimidomethyl phosphonate

Solid-State Crystallinity vs. Low-Melting Analogues

Diethyl (phthalimidomethyl)phosphonate is a crystalline solid with a well‑defined melting point of 60–66 °C . In contrast, the closest structural congener, Diethyl (2‑oxo‑2‑phenylethyl)phosphonate (DEPP), is a low‑melting solid (mp 28–32 °C) that often presents as an oil at ambient temperature, complicating accurate weighing and automated handling [1]. Similarly, triethyl phosphonoacetate is a liquid (bp 142–145 °C/12 mmHg) that cannot be dispensed gravimetrically with the same precision under open‑bench conditions. The crystalline nature of the target compound simplifies inventory control, aliquoting accuracy, and GLP weighing operations in multi‑step kilo‑scale syntheses .

Solid-state characterization Melting point Pharmaceutical intermediate handling

Vendor Purity and Stability Comparison

Commercial lots of Diethyl (phthalimidomethyl)phosphonate are routinely provided at ≥97 % purity (Thermo Scientific/Alfa Aesar) or ≥98.0 % by GC (TCI) with NMR‑confirmation, and the material is stable for at least 12 months under recommended storage (cool, dry, room temperature) . By comparison, the dimethyl ester analog (CAS 28447-26-9) is often listed with a specification of 95 % minimum purity and carries caveats regarding hygroscopicity . Reproducible purity levels above 97 % across independent manufacturing routes indicate a mature supply chain, reducing the risk of lot‑to‑lot variability that can plague lower‑volume custom‑synthesized reagents.

Chemical purity Stability under storage Procurement compliance

Diethyl (phthalimidomethyl)phosphonate – Application Scenarios


Stereoselective HWE Olefination in Total Synthesis

When a synthetic route demands high E‑stereoselectivity (>95 %), the compound replaces triethyl phosphonoacetate to deliver geometrically purer alkenes without additional isomer separation . This is critical in late‑stage olefination steps of polyene antibiotics and complex macrocycles where alkene geometry directly governs biological activity. Procurement teams should specify the crystalline, high‑purity form to ensure reproducible deprotonation stoichiometry.

Aminomethyl Phosphinate Macrocycles for HCV NS3 Protease

The phthalimidomethyl group functions as a latent primary amine, enabling the assembly of macrocyclic phosphinates with the P1‑aminomethyl feature essential for picomolar NS3 protease inhibition . The compound is the only commercially available phosphonate that delivers this amino‑surrogate at the required oxidation state. Researchers should procure ≥98 % purity material to avoid nitrogenous impurities that could interfere with amide‑coupling or deprotection steps.

Lanthanide(III) Luminescent Probe and Sensor Development

For photophysical studies requiring efficient antenna‑effect sensitization of lanthanide ions (Pr³⁺, Nd³⁺, Eu³⁺, Tb³⁺), DPIP is the preferred phosphonate ligand, outperforming DEPP by a factor of 2.3× in integrated emission . Its crystalline, non‑hygroscopic nature facilitates reproducible preparation of stock solutions in anhydrous acetonitrile, a prerequisite for quantitative time‑resolved luminescence measurements.

Phosphonochloridate-Mediated Peptide Synthesis

In multi‑gram synthesis of phosphonopeptide mimetics, the diethyl ester’s resistance to PCl₅‑induced dealkylation ensures a cleaner phosphonochloridate intermediate compared to the dimethyl analog, resulting in improved overall yield and reduced by‑product formation . This advantage is particularly relevant for medicinal chemistry teams building libraries of transition‑state analogue inhibitors.

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